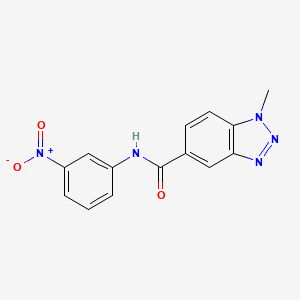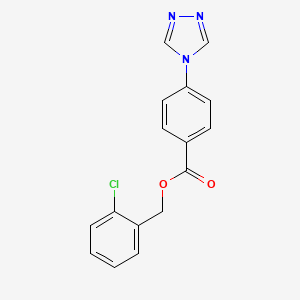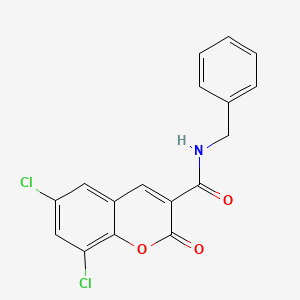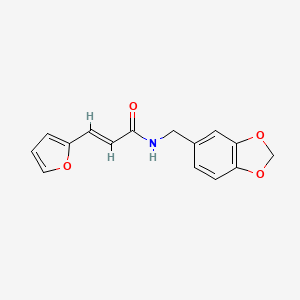![molecular formula C16H14N2O4S B5797652 methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate (MFAB) is a chemical compound that has been widely studied for its potential biomedical applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. MFAB has shown promising results in various scientific research studies, making it a potential candidate for future drug development.
作用機序
The mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including MRSA.
実験室実験の利点と制限
One of the main advantages of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its diverse pharmacological properties. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited anticancer, antiviral, and antibacterial activities, making it a potential candidate for various biomedical applications. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its potential toxicity. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce oxidative stress in cells, which can lead to cell death. Therefore, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types.
将来の方向性
There are several future directions for the scientific research of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to investigate the mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in more detail. This could involve identifying the specific enzymes and cellular processes that are affected by methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. Another potential direction is to explore the use of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in combination with other drugs or therapies. This could potentially enhance the efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and reduce its potential toxicity. Additionally, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types. Finally, clinical trials are needed to determine the safety and efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in humans, which could pave the way for its use in the treatment of various diseases.
合成法
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can be synthesized by reacting 3-(2-furyl)acrylic acid hydrazide with methyl 2-amino-3-benzoylbenzoate in the presence of carbon disulfide. The resulting product is then treated with methyl iodide to yield methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
科学的研究の応用
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in various scientific research studies. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)



![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)

![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)